molecular formula C16H13Cl2N3O2 B2922540 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone CAS No. 339023-37-9

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone

Cat. No.: B2922540
CAS No.: 339023-37-9
M. Wt: 350.2
InChI Key: JTIFGMDNMJUQKN-UHFFFAOYSA-N
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Description

4-({[(2,4-Dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a phthalazinone derivative featuring a 2,4-dichlorobenzyloxyamino methyl substituent at the 4-position of the phthalazinone core. Phthalazinones are heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties .

Properties

IUPAC Name

4-[[(2,4-dichlorophenyl)methoxyamino]methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-11-6-5-10(14(18)7-11)9-23-19-8-15-12-3-1-2-4-13(12)16(22)21-20-15/h1-7,19H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIFGMDNMJUQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone typically involves multiple steps, including:

  • Formation of the phthalazinone core: : Starting with an appropriate phthalic anhydride or derivative.

  • Substitution with the 2,4-dichlorobenzyl group: : Employing a nucleophilic aromatic substitution reaction.

  • Introduction of the amino-methyl linker: : Using an amine functional group under controlled conditions.

Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the product.

Industrial Production Methods

Industrial-scale production may use continuous flow reactors to optimize reaction times and yields. Automation and advanced monitoring technologies help maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under strong oxidative conditions.

  • Reduction: : Reduction reactions under suitable conditions.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nucleophiles (amines, alcohols).

Major Products

  • Oxidation: : Yields various oxidized derivatives.

  • Reduction: : Leads to reduced amines or alcohols.

  • Substitution: : Forms substituted phthalazinones or benzyl derivatives.

Scientific Research Applications

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is pivotal in several research areas:

Chemistry

  • Catalysis: : Used as a ligand or catalyst in organic reactions.

  • Material Science: : Incorporated in the synthesis of advanced materials.

Biology

  • Biochemical Probes: : Employed in studies to explore enzyme mechanisms and interactions.

  • Drug Discovery: : Investigated for potential pharmacological activities.

Medicine

  • Therapeutic Potential: : Explored for treating conditions due to its unique interaction with biological targets.

Industry

  • Agrochemicals: : Evaluated for pesticidal or herbicidal properties.

  • Pharmaceutical Intermediates: : Used in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone interacts with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involve binding to active sites, altering conformations, or affecting catalytic functions, leading to desired biochemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Phthalazinone derivatives are often modified at the 4-position to enhance bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
4-({[(2,4-Dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone 2,4-Dichlorobenzyloxyamino methyl Not reported Not reported Dichloroaryl, oxyamino methyl
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone () 4-Chlorophenyl, methyl C17H13ClN2O2 312.75 Chloroaryl, methyl
4-(2-Anisyl)-7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone () 2-Methoxyphenyl, ethoxycarbonyl Not reported Not reported Methoxyaryl, ester, dimethyl
Azelastine Hydrochloride () p-Chlorobenzyl, hexahydroazepine C22H24ClN3O•HCl 418.8 Chloroaryl, azepine, tertiary amine
Key Observations :
  • Chlorine Substitution: The 2,4-dichloro substitution in the target compound may enhance hydrophobic interactions and binding affinity compared to mono-chlorinated analogs like 4-(4-chlorophenyl)-2-methyl-1(2H)-phthalazinone .
  • Oxyamino Methyl Group: This unique substituent could improve solubility or serve as a hydrogen-bond donor, distinguishing it from methyl or ester-containing analogs (e.g., ) .
  • Comparison with Azelastine : Azelastine, a clinically used antihistamine, shares a chloroaryl group but incorporates a bulky azepine ring, which likely influences its receptor selectivity .
Table 2: Activity Comparison
Compound Name Reported Activity Mechanism/Notes Reference
This compound Not specified in evidence Hypothesized: Potential enzyme inhibition (e.g., collagenase) due to dichloro substitution
4-(2-Anisyl)-7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone Platelet aggregation inhibition IC50 not reported; activity linked to aryl and ester groups
Azelastine Hydrochloride Anti-allergic, antihistaminic Histamine H1 receptor antagonism
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one () Synthetic intermediate Aldehyde group used for further derivatization
Activity Insights :
  • Dichloro Substitution: highlights that 2,4-dichloro substitution in benzyl groups (e.g., in amino acids) improves collagenase inhibition (IC50 ~6.4–6.5 kcal/mol) compared to 2,6-dichloro analogs.
  • Anti-Proliferative Analogs: Oxadiazol-phthalazinone derivatives () demonstrate anti-proliferative activity (p < 0.05 vs. untreated cells), implying that the core phthalazinone structure is bioactive .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone () 147–148 419.7 (predicted) 1.29 -1.66
Azelastine Hydrochloride () Not reported Not reported Not reported Not reported
  • Solubility: Azelastine’s solubility in CH2Cl2 and oils () contrasts with the hydroxylimino derivatives in , which are oils, suggesting substituents critically influence polarity .

Biological Activity

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a synthetic compound with the potential for various biological activities. Its structure includes a phthalazinone core, which is known for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C16H13Cl2N3O2
  • Molecular Weight : 350.20 g/mol
  • CAS Number : 339023-37-9

The compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are significant in treating inflammatory conditions by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha).

Structure-Activity Relationship (SAR)

Research indicates that benzylamine-substituted phthalazinones exhibit potent inhibitory activity against PDE4. The substitution pattern on the phthalazinone ring significantly influences the biological activity, with specific groups enhancing potency and selectivity against PDE4 enzymes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively suppresses TNF-alpha production in whole rat blood cells. This suppression is crucial for managing conditions characterized by excessive inflammation, such as dermatitis and asthma .

Case Studies

  • Dermatitis Model : In a mouse model of dermatitis, topical administration of the compound resulted in significant reductions in inflammation and lesion severity. This suggests its potential use in dermatological therapies .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound may also exhibit selective toxicity against certain cancer cell lines. Further studies are needed to elucidate its mechanism and specificity in targeting cancer cells.

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
PDE4 InhibitionThis compound<10
TNF-alpha SuppressionTopical ApplicationSignificant
CytotoxicityVarious Cancer Cell LinesVariable

Q & A

Q. What are the common synthetic routes for preparing 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone?

The synthesis involves multi-step reactions, starting with the phthalazinone core formation followed by functionalization. Key methods include:

  • Phosphorus oxychloride-mediated chlorination : Reacting with PCl₅/POCl₃ mixtures under reflux to introduce chloro substituents (65% yield, 141–143°C) .
  • Microwave-assisted alkylation : Reducing reaction times from hours to minutes (e.g., 15 min at 150°C in DMF with NaI/NaHCO₃) .
  • Nucleophilic substitution : Using KOH in ethanol/water to introduce the 2,4-dichlorobenzyl group (83% yield) .

Q. What spectroscopic techniques are recommended for characterizing phthalazinone derivatives?

A combination of methods ensures structural validation:

  • 1H NMR : Identifies substitution patterns (e.g., aromatic protons at δ 7.10–7.55 ppm) .
  • FT-IR : Confirms functional groups (C═N stretch at 1,587 cm⁻¹) .
  • HRMS (ESI-) : Validates molecular weight (e.g., m/z 283.13387 [M−H]⁻) .
  • X-ray crystallography : Resolves conformational details, as used for antifungal analogues .

Q. Which chromatographic techniques are suitable for purifying phthalazinone derivatives?

  • Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals .
  • Flash chromatography : Silica gel with hexane/EtOAc gradients for polar intermediates .
  • HPLC : C18 columns with acetonitrile/water + 0.1% TFA for >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized during 2,4-dichlorobenzyl functionalization?

Strategies include:

  • Solvent selection : DMF enhances reactivity in alkylation .
  • Microwave irradiation : Accelerates reactions (150°C, 15 min vs. 18-hour reflux) .
  • Stoichiometric control : 1.2 eq. KOH minimizes side reactions .
  • Catalytic additives : KI (10 mol%) promotes clean SN2 displacement .

Q. How do electron-withdrawing groups (e.g., dichlorobenzyl) influence pharmacological properties?

The 2,4-dichlorobenzyl group:

  • Enhances lipophilicity , improving CNS penetration (logP optimization in H3 antagonists) .
  • Increases metabolic stability by reducing oxidative degradation .
  • Boosts antifungal activity : Chloro substituents show 4-fold higher efficacy against Cryptococcus neoformans .

Q. What computational methods predict binding affinity to target enzymes?

Advanced approaches include:

  • Molecular docking : Using fungal CYP51 structures for azole analogues .
  • MD simulations : AMBER-based 100 ns trajectories assess binding stability .
  • QSAR models : Hammett σ values correlate substituent effects with MIC90 .

Q. How are contradictions in biological activity data resolved among analogues?

Methods involve:

  • Physicochemical profiling : LogP/pKa correlations with solubility .
  • Conformational analysis : X-ray/DFT studies identify bioactive conformers .
  • Isosteric replacements : Br vs. Cl substitutions isolate electronic effects .

Q. What in vitro models evaluate CNS penetration of H3 antagonists?

Key models:

  • PAMPA-BBB : Predicts passive permeability (Pe > 4.0 × 10⁻⁶ cm/s) .
  • hCMEC/D3 monolayers : Measures active transport via TEER .
  • Microsomal assays : Human liver microsomes assess first-pass metabolism .

Q. How is byproduct formation mitigated during phthalazinone alkylation?

Mitigation strategies:

  • Temperature control : <60°C prevents Fries rearrangements .
  • Protecting groups : Boc protection reduces N-alkylation byproducts .

Q. What experimental designs assess stability under varying pH conditions?

Stability studies should:

  • Use buffered solutions (pH 1–9) .
  • Monitor degradation via HPLC-UV (0–48 hrs) .
  • Identify products by LC-MS/MS , focusing on oxyamino methyl hydrolysis .

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